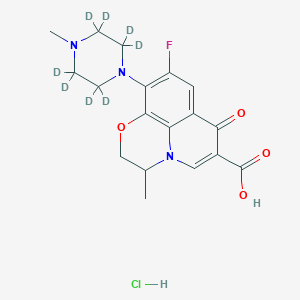

Ofloxacin-d8 (hydrochloride)

Description

Overview of Quinolone Antibiotics as Research Targets and Probes

Quinolones are a major class of synthetic, broad-spectrum antibiotics used extensively in both human and veterinary medicine since the discovery of nalidixic acid in the 1960s. mdpi.comnih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which ultimately leads to bacterial cell death. caymanchem.comdrugbank.com

The broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with favorable pharmacokinetic properties, has made quinolones, and particularly the later-generation fluoroquinolones like ofloxacin (B1677185), subjects of intense research. nih.govmdpi.comaafp.org They are not only studied for their antibacterial efficacy but also as research probes to understand bacterial resistance mechanisms and to explore potential activities against other diseases. mdpi.commdpi.com The extensive use of these antibiotics has, however, led to an increase in resistant bacterial strains, making continued research into their activity and detection essential. mdpi.com

Academic Rationale for Investigating Ofloxacin-d8 (hydrochloride) in Scientific Contexts

The primary academic rationale for the use of Ofloxacin-d8 (hydrochloride) is its role as an internal standard for the precise quantification of ofloxacin in various biological and environmental samples. caymanchem.combertin-bioreagent.comveeprho.com In research settings, accurately measuring the concentration of an antibiotic like ofloxacin is critical. For instance, in pharmacokinetic studies, researchers need to determine how the drug is processed by the body. veeprho.com In environmental science, monitoring the levels of antibiotics in wastewater requires highly sensitive and accurate analytical methods. sigmaaldrich.com

Ofloxacin-d8 (hydrochloride) is ideally suited for these applications. When used with analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it co-elutes with the non-labeled ofloxacin but is detected as a separate entity due to its higher mass. caymanchem.combertin-bioreagent.com This allows researchers to calculate the exact concentration of ofloxacin in a sample with high accuracy and reliability, correcting for any loss that may occur during the sample extraction and analysis process. clearsynth.comveeprho.com The strategic placement of eight deuterium (B1214612) atoms provides a significant mass shift, ensuring clear differentiation from the parent compound and any naturally occurring isotopes. caymanchem.com

Table 1: Chemical Properties of Ofloxacin-d8 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride | caymanchem.com |

| CAS Number | 2930288-81-4 | caymanchem.com |

| Molecular Formula | C₁₈H₁₂D₈FN₃O₄ • HCl | caymanchem.com |

| Formula Weight | 405.9 | caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d8) | caymanchem.com |

| Solubility | Soluble in DMSO | caymanchem.comglpbio.com |

Research Findings:

Numerous studies have demonstrated the utility of deuterated ofloxacin as an internal standard. For example, methods have been developed using Ofloxacin-d3 for the determination of ofloxacin in hospital wastewater and various milk samples by LC-MS/MS. sigmaaldrich.com These analytical methods are crucial for monitoring the environmental dissemination of antibiotics and ensuring food safety. The use of a deuterated standard like Ofloxacin-d8 ensures the robustness and reliability of these sensitive analytical procedures. clearsynth.comsigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H21ClFN3O4 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i3D2,4D2,5D2,6D2; |

InChI Key |

CAOOISJXWZMLBN-JCYLEXHWSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Ofloxacin D8 Hydrochloride

Precursor Selection and Chemical Synthesis Pathways

The synthesis of Ofloxacin-d8 (hydrochloride) is strategically designed to introduce eight deuterium (B1214612) atoms onto the N-methylpiperazine moiety of the ofloxacin (B1677185) molecule. This is typically achieved by utilizing a deuterated precursor in the final steps of the ofloxacin synthesis. The general synthetic pathway for ofloxacin involves the condensation of a fluoro-benzoxazine core with N-methylpiperazine. nih.gov

For the synthesis of Ofloxacin-d8, the key precursor is N-methylpiperazine-d8 . This deuterated building block is then coupled with the non-deuterated ofloxacin core, typically 9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H- usask.caresearchgate.netoxazino[2,3,4-ij]quinoline-6-carboxylic acid. The use of a pre-labeled precursor is often more efficient and provides better control over the isotopic distribution than attempting to deuterate the final ofloxacin molecule.

The synthesis of N-methylpiperazine-d8 itself can be accomplished through various methods, such as the reduction of appropriate amide or imide precursors with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). usask.canih.gov Another approach involves the catalytic reductive amination of piperazine (B1678402) with a deuterated formaldehyde (B43269) source in the presence of a reducing agent and a deuterium source. google.com

Once the deuterated N-methylpiperazine-d8 is obtained, it is reacted with the ofloxacin core structure. This reaction is a nucleophilic aromatic substitution where the secondary amine of the piperazine ring displaces a leaving group (commonly a fluorine atom) on the quinolone ring system. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Table 1: Key Precursors in the Synthesis of Ofloxacin-d8 (hydrochloride)

| Precursor Name | Chemical Structure | Role in Synthesis |

| 9-Fluoro-3-methyl-7-oxo-2,3-dihydro-7H- usask.caresearchgate.netoxazino[2,3,4-ij]quinoline-6-carboxylic acid | (Structure of the ofloxacin core) | The main structural framework of the ofloxacin molecule. |

| N-Methylpiperazine-d8 | (Structure of deuterated N-methylpiperazine) | Provides the deuterated moiety for isotopic labeling. |

| Hydrochloric acid | HCl | Used for the formation of the hydrochloride salt. |

Deuteration Techniques and Strategies for Specific Isotopic Enrichment

The specific isotopic enrichment of the piperazine ring to create Ofloxacin-d8 is a critical aspect of its synthesis. Various deuteration techniques can be employed to achieve the desired level of deuterium incorporation.

Catalytic Deuteration Approaches

Catalytic deuteration methods offer efficient ways to introduce deuterium into organic molecules. One such approach involves catalytic hydrogen-deuterium (H-D) exchange reactions . These reactions typically employ a metal catalyst, such as ruthenium or iridium, and a deuterium source, which is often deuterium oxide (D2O). researchgate.net In the context of synthesizing a precursor like N-methylpiperazine-d8, a suitable piperazine derivative could be subjected to a ruthenium-catalyzed H-D exchange in the presence of D2O. This method can facilitate the exchange of multiple protons for deuterons on the carbon atoms of the piperazine ring.

Another catalytic approach is photoredox catalysis , which has emerged as a powerful tool for C-H functionalization, including deuteration. nih.gov This method can selectively activate C-H bonds adjacent to nitrogen atoms, making it potentially applicable for the deuteration of the piperazine ring. By using a suitable photocatalyst, a thiol as a hydrogen atom transfer agent, and D2O as the deuterium source, it is possible to achieve high levels of deuteration under mild reaction conditions. nih.gov

Deuterium Exchange Reactions

Deuterium exchange reactions are fundamental to isotopic labeling. As mentioned, H-D exchange catalyzed by transition metals is a prominent strategy. The efficiency and regioselectivity of these reactions can be influenced by the choice of catalyst, solvent, and temperature. For the synthesis of N-methylpiperazine-d8, such exchange reactions would be performed on a suitable piperazine precursor before its coupling with the ofloxacin core.

Another strategy involves the use of strong deuterated acids or bases to promote deuterium exchange at specific positions. However, for the non-acidic C-H bonds of the piperazine ring, this approach is generally less effective than catalytic methods.

A highly effective method for introducing deuterium into the piperazine ring is through the reduction of a suitable precursor with a deuterated reducing agent . For instance, the synthesis of deuterated piperazines has been achieved by the lithium aluminum deuteride (LiAlD4) reduction of amide or imide precursors. usask.canih.gov This method offers a stoichiometric and often highly specific way to introduce deuterium atoms.

Purification and Characterization of Deuterated Ofloxacin (hydrochloride)

Following the synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of Ofloxacin-d8 (hydrochloride).

Chromatographic Purification Techniques for Isotopic Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of Ofloxacin-d8. nih.govresearchgate.net Reversed-phase HPLC, using a C18 column, is commonly employed to separate the final product from unreacted starting materials and byproducts. By carefully optimizing the mobile phase composition, a high degree of chemical purity can be achieved. cmu.ac.th

To ensure isotopic purity, the chromatographic method must be capable of separating the desired Ofloxacin-d8 from any partially deuterated or non-deuterated ofloxacin. While baseline separation of isotopologues by HPLC can be challenging, the difference in retention times, though often minimal, can sometimes be exploited. More importantly, HPLC is used to isolate the chemically pure compound, which is then analyzed by mass spectrometry to determine its isotopic distribution.

Chiral chromatography can also be employed, particularly if the synthesis starts from racemic precursors and a specific enantiomer of Ofloxacin-d8 is desired. nih.govnih.govresearchgate.net Techniques like ligand-exchange chromatography can effectively separate the enantiomers of ofloxacin. nih.gov

Spectroscopic Confirmation of Deuteration and Positional Specificity

A combination of spectroscopic techniques is used to confirm the successful deuteration and to determine the precise location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. In the ¹H NMR spectrum of Ofloxacin-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished, providing direct evidence of deuteration. researchgate.netresearchgate.netdocumentsdelivered.com The integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration. ¹³C NMR spectroscopy can also be informative, as the carbon signals of the deuterated positions will show coupling to deuterium (C-D coupling) and a characteristic triplet fine structure (for -CD2- groups), and their chemical shifts may be slightly altered.

Mass Spectrometry (MS) provides definitive confirmation of the mass increase due to deuterium incorporation and is crucial for determining the isotopic purity. nih.gov The molecular ion peak in the mass spectrum of Ofloxacin-d8 will be shifted by +8 mass units compared to unlabeled ofloxacin. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) can be used to determine the positional specificity of the deuteration. The fragmentation pattern of Ofloxacin-d8 will differ from that of ofloxacin. nih.govresearchgate.net Specifically, fragments containing the piperazine moiety will show an increase in mass corresponding to the number of deuterium atoms they contain, confirming that the deuteration has occurred at the intended positions. researchgate.net The characteristic fragmentation of the piperazine ring in ofloxacin involves the loss of neutral fragments, and the masses of these fragments will be altered in Ofloxacin-d8. nih.gov

Table 2: Spectroscopic Data for the Characterization of Ofloxacin-d8 (hydrochloride)

| Technique | Expected Observations for Ofloxacin-d8 (hydrochloride) | Information Obtained |

| ¹H NMR | Absence or significant reduction of signals corresponding to the piperazine ring protons. | Confirmation of deuteration and estimation of isotopic enrichment. |

| ¹³C NMR | Appearance of triplets for the deuterated carbons of the piperazine ring due to C-D coupling. | Confirmation of the positions of deuteration. |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +8 m/z units compared to unlabeled ofloxacin. | Confirmation of the incorporation of eight deuterium atoms and determination of isotopic distribution. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing mass shifts in fragments containing the piperazine ring. | Confirmation of the positional specificity of deuteration on the piperazine moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of isotopic labeling. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be employed to determine the extent of deuterium incorporation in Ofloxacin-d8.

Deuterium (²H) NMR Spectroscopy:

²H NMR is a direct method for observing the deuterium nuclei. In the ²H NMR spectrum of Ofloxacin-d8, a signal corresponding to the deuterium atoms on the piperazine ring would be expected. The chemical shift of this signal would be nearly identical to that of the corresponding protons in unlabeled ofloxacin. The integration of this signal, relative to a known standard, can be used to quantify the amount of deuterium present. For highly deuterated compounds, ²H NMR provides a clean spectrum as all proton signals are absent.

Proton (¹H) NMR Spectroscopy:

¹H NMR is used to indirectly quantify the deuterium incorporation by observing the disappearance or reduction of the proton signals at the sites of deuteration. In the ¹H NMR spectrum of a highly enriched Ofloxacin-d8 sample, the signals corresponding to the eight protons of the piperazine ring would be significantly diminished or absent. By comparing the integral of the remaining piperazine proton signals to the integral of a signal from a non-deuterated part of the molecule (e.g., the C-methyl group or the aromatic protons), the percentage of deuterium incorporation can be calculated.

The following table summarizes the typical ¹H NMR chemical shifts for the relevant protons of unlabeled ofloxacin, which would be significantly reduced in the spectrum of Ofloxacin-d8.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Expected Observation in Ofloxacin-d8 ¹H NMR |

|---|---|---|

| Piperazine protons (-CH₂-N(CH₃)-CH₂-) | ~2.4 - 2.6 | Signal intensity significantly reduced |

| Piperazine protons (-CH₂-N(Aryl)-CH₂-) | ~3.2 - 3.4 | Signal intensity significantly reduced |

| N-Methyl protons (-N-CH₃) | ~2.3 | Signal intensity remains unchanged |

| C-Methyl protons (-C-CH₃) | ~1.5 | Signal intensity remains unchanged |

Mass Spectrometry for Isotopic Abundance Verification

Mass spectrometry (MS) is a primary technique for verifying the isotopic abundance and confirming the successful synthesis of deuterated compounds. musechem.com High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution of the labeled compound.

Upon analysis of Ofloxacin-d8 (hydrochloride), the molecular ion peak in the mass spectrum will be shifted by +8 mass units compared to its non-deuterated counterpart, due to the replacement of eight hydrogen atoms (atomic mass ≈ 1.008 amu) with eight deuterium atoms (atomic mass ≈ 2.014 amu).

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium labels. The fragmentation of the Ofloxacin molecule typically involves cleavage of the piperazine ring. crimsonpublishers.comresearchgate.net In the MS/MS spectrum of Ofloxacin-d8, the fragment ions containing the piperazine ring will also exhibit a mass shift corresponding to the number of deuterium atoms they contain, thus confirming that the labeling is localized to the piperazine moiety.

The following table presents the expected mass-to-charge ratios (m/z) for the protonated molecular ion and a key fragment ion of both unlabeled Ofloxacin and Ofloxacin-d8.

| Compound | Ion | Expected m/z |

|---|---|---|

| Ofloxacin | [M+H]⁺ | 362.15 |

| Ofloxacin-d8 | [M+H]⁺ | 370.20 |

| Ofloxacin | [M+H - CO₂]⁺ | 318.16 |

| Ofloxacin-d8 | [M+H - CO₂]⁺ | 326.21 |

Advanced Analytical Methodologies Employing Ofloxacin D8 Hydrochloride As a Research Internal Standard

Development of High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized bioanalysis, offering unparalleled sensitivity and selectivity. The development of high-throughput LC-MS methods is crucial for supporting pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring. The use of Ofloxacin-d8 (hydrochloride) is integral to the development and validation of these sophisticated assays for its parent compound, ofloxacin (B1677185).

Optimization of Chromatographic Separation Parameters

Achieving optimal chromatographic separation of ofloxacin from its deuterated internal standard, Ofloxacin-d8, and potential interfering substances in the biological matrix is a critical first step in method development. Due to their nearly identical physicochemical properties, ofloxacin and Ofloxacin-d8 co-elute under typical reversed-phase chromatographic conditions. This co-elution is advantageous as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement.

Several studies have detailed the chromatographic conditions for the analysis of ofloxacin, which are directly applicable to methods employing Ofloxacin-d8. A common approach involves the use of a C18 stationary phase with a mobile phase consisting of an aqueous component, often containing a small percentage of formic acid to promote protonation and enhance mass spectrometric detection in positive ion mode, and an organic modifier such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile is then optimized to ensure a short run time, crucial for high-throughput analysis, while maintaining a sharp and symmetrical peak shape for both ofloxacin and Ofloxacin-d8.

Table 1: Exemplary Chromatographic Parameters for Ofloxacin Analysis

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for rapid elution and peak shape |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 10 µL |

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is the cornerstone of quantitative bioanalysis due to its high selectivity and sensitivity. In a typical quantitative LC-MS/MS workflow, the precursor ion (the protonated molecule, [M+H]+) of the analyte and its internal standard are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio.

For ofloxacin, the protonated molecule has a mass-to-charge ratio (m/z) of 362.1. Upon collision-induced dissociation (CID), it yields several characteristic product ions. The most common fragmentation pathway involves the loss of the piperazine (B1678402) side chain and other neutral losses. For Ofloxacin-d8, the precursor ion will have a higher m/z due to the presence of eight deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar to that of ofloxacin, with the deuterium labels remaining on the core structure or specific fragments, resulting in a corresponding mass shift in the product ions. The selection of specific and intense MRM transitions for both ofloxacin and Ofloxacin-d8 is crucial for the development of a sensitive and selective quantitative method.

Table 2: Postulated MS/MS Transitions for Ofloxacin and Ofloxacin-d8 (hydrochloride)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ofloxacin | 362.1 | 318.1, 261.1 |

| Ofloxacin-d8 (hydrochloride) | 370.2 | 326.2, 269.2 |

Note: The exact m/z values of product ions for Ofloxacin-d8 may vary depending on the specific location of the deuterium atoms and the fragmentation pathway.

Application of High-Resolution Mass Spectrometry (HRMS) in Quantitative Analysis

High-resolution mass spectrometry (HRMS) offers an alternative and often complementary approach to traditional triple quadrupole MS for quantitative analysis. HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, enabling the differentiation of analytes from isobaric interferences with a very narrow mass window. When using Ofloxacin-d8 as an internal standard in HRMS-based quantification, the exact mass of both the analyte and the internal standard are monitored. This high degree of mass accuracy further enhances the specificity of the assay, reducing the likelihood of interference from endogenous matrix components.

Validation of Bioanalytical Assays Utilizing Ofloxacin-d8 (hydrochloride)

A cornerstone of any quantitative bioanalytical method is its rigorous validation to ensure its reliability and accuracy for its intended purpose. The use of a stable isotope-labeled internal standard like Ofloxacin-d8 (hydrochloride) is a key element in meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.

Assessment of Linearity and Calibration Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. When using Ofloxacin-d8 as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of ofloxacin to the peak area of Ofloxacin-d8 against the nominal concentration of ofloxacin in the calibration standards. This ratiometric approach effectively corrects for variations in extraction efficiency and instrument response.

The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). This range must be established to cover the expected concentrations of ofloxacin in the biological samples to be analyzed. A linear regression model is typically applied to the data, and the goodness of fit is assessed by the correlation coefficient (r²) or the coefficient of determination (R²), which should ideally be close to 1.

Table 3: Representative Linearity and Calibration Range Data for Ofloxacin Assays

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x or 1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision. The LOQ, on the other hand, is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision.

In LC-MS/MS assays utilizing Ofloxacin-d8, the LOQ is typically established as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and meets the acceptance criteria for accuracy (e.g., within ±20% of the nominal concentration) and precision (e.g., a coefficient of variation of ≤20%). The LOD is generally determined to be the concentration that yields a signal-to-noise ratio of at least 3.

Table 4: Illustrative LOD and LOQ Values for Ofloxacin Bioanalysis

| Parameter | Representative Value |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

Evaluation of Analytical Accuracy and Precision

The cornerstone of any quantitative bioanalytical method is its ability to produce accurate and precise results. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. In methodologies employing Ofloxacin-d8 as an internal standard for ofloxacin quantification, these parameters are meticulously evaluated at various concentration levels.

Research studies validating such methods typically assess intra-day and inter-day precision and accuracy. Intra-day (within-day) precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentrations within the same day. Inter-day (between-day) precision and accuracy are assessed by analyzing the QC samples on different days. The precision is expressed as the coefficient of variation (CV%), and the accuracy is represented by the relative error (RE%).

A study developing a UPLC-MS method for ofloxacin in human aqueous humor provides a relevant example of these validation parameters. Although the internal standard was not Ofloxacin-d8, the principles and expected outcomes are directly applicable. The data demonstrates the high degree of accuracy and precision achievable in such assays. For a method to be considered reliable, the CV% for precision is generally expected to be below 15%, and the RE% for accuracy should also be within ±15% of the nominal value.

Table 1: Intra-day and Inter-day Accuracy and Precision for Ofloxacin Analysis

| Level | Added Concentration (μg/mL) | Found Concentration (μg/mL) ± SD | Accuracy (RE%) | Intra-day CV (%) | Inter-day CV (%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | 0.094 ± 0.003 | -6.0 | 3.2 | 6.4 |

| Low QC | 0.4 | 0.38 ± 0.01 | -5.0 | 2.6 | 5.3 |

| Medium QC | 3.5 | 3.40 ± 0.05 | -2.9 | 1.5 | 3.5 |

| High QC | 7.0 | 7.20 ± 0.11 | +2.9 | 1.5 | 2.9 |

Data derived from a UPLC-MS method validation for ofloxacin in human aqueous humor. nih.gov

Investigation of Matrix Effects and Recovery in Complex Biological Matrices

When analyzing samples from biological sources such as plasma, urine, or tissue, other endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, affecting the accuracy of the quantification. The use of a stable isotope-labeled internal standard like Ofloxacin-d8 (hydrochloride) is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective correction.

Recovery is another critical parameter, representing the efficiency of the extraction process in isolating the analyte and internal standard from the complex biological matrix. It is determined by comparing the analytical response of an analyte extracted from the biological matrix with the response of the analyte in a neat solution at the same concentration.

In a validated method for ofloxacin in aqueous humor, the extraction recovery was demonstrated to be high and consistent across different concentrations. nih.gov The matrix effect was also evaluated and found to be within the acceptable range of 85-115%, indicating that the co-eluting matrix components did not significantly impact the ionization of the analyte. nih.gov

Table 2: Recovery and Matrix Effect of Ofloxacin in a Biological Matrix

| Concentration Level | Analyte | Concentration (μg/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|---|

| Low QC | Ofloxacin | 0.1 | 96.2 | 97.4 |

| Medium QC | Ofloxacin | 0.4 | 95.4 | 98.1 |

| High QC | Ofloxacin | 7.0 | 92.9 | 96.5 |

Data adapted from a study on ofloxacin analysis in human aqueous humor. nih.gov

Stability Assessment of Ofloxacin-d8 (hydrochloride) in Analytical Samples

The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is paramount for ensuring the integrity of the analytical results, especially in studies where samples are not analyzed immediately after collection. Stability studies are conducted to evaluate the impact of different conditions on the concentration of the analyte.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the sample.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the processed sample at room temperature for a period that reflects the typical sample handling time.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

A study on the simultaneous determination of ofloxacin and cefixime (B193813) in human plasma provides valuable insights into the stability of ofloxacin under these conditions. The results from this study indicate that ofloxacin is stable through multiple freeze-thaw cycles and can be stored at room temperature for a significant period after processing, as well as for longer durations when frozen.

Table 3: Stability of Ofloxacin in Human Plasma under Various Conditions

| Stability Condition | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD | Accuracy (%) |

|---|---|---|---|

| Freeze and Thaw Stability (3 cycles) | |||

| Low QC | 10 | 9.88 ± 0.3 | 98.8 |

| Medium QC | 100 | 98.02 ± 2.9 | 98.0 |

| High QC | 400 | 393.21 ± 15.2 | 98.3 |

| Post-Preparative Stability (24 h at RT) | |||

| Low QC | 10 | 9.82 ± 0.4 | 98.2 |

| Medium QC | 100 | 97.98 ± 3.1 | 98.0 |

| High QC | 400 | 392.14 ± 14.8 | 98.0 |

| Long-Term Stability (15 days at -20°C) | |||

| Low QC | 10 | 9.79 ± 0.5 | 97.9 |

| Medium QC | 100 | 97.12 ± 4.2 | 97.1 |

| High QC | 400 | 390.06 ± 16.1 | 97.5 |

Data based on the stability assessment of ofloxacin in human plasma.

Mechanistic Investigations and Isotopic Tracing Applications of Ofloxacin D8 Hydrochloride

Elucidation of Biotransformation Pathways in In Vitro and Ex Vivo Systems

Stable isotope-labeled compounds are powerful tools for elucidating the biotransformation pathways of drugs. The distinct mass difference between the deuterated drug and its potential metabolites simplifies detection and structural characterization, especially in complex biological systems.

The use of deuterated probes like Ofloxacin-d8 is a cornerstone of modern metabolite identification using liquid chromatography-mass spectrometry (LC-MS). technologynetworks.comijpras.com When a sample is analyzed, the mass spectrometer can be programmed to look for pairs of peaks with a specific mass difference corresponding to the number of deuterium (B1214612) atoms. This "doublet" signature unequivocally links a detected metabolite back to the parent drug, distinguishing it from endogenous matrix components.

While specific studies detailing the use of Ofloxacin-d8 for metabolite profiling are not prevalent in the literature, the biotransformation of the parent compound, ofloxacin (B1677185), has been investigated in various systems. These studies provide a roadmap for the types of metabolites that could be more readily identified using the deuterated analog. In non-human systems, such as microorganisms, ofloxacin undergoes several metabolic reactions. These include modifications of the piperazine (B1678402) ring through processes like demethylation, hydroxylation, defluorination, and decarboxylation. researchgate.net For example, one identified transformation pathway involves the demethylation of the piperazine ring to produce a metabolite with a mass-to-charge ratio (m/z) of 348, followed by further cleavage to yield products with m/z of 310. researchgate.net Using Ofloxacin-d8 would result in these metabolites appearing at m/z 356 and 318, respectively, confirming their origin.

Table 1: Known Biotransformation Reactions of Ofloxacin in Microbial Systems

| Transformation Reaction | Description |

|---|---|

| Demethylation | Removal of the methyl group from the piperazine ring. |

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

| Defluorination | Removal of the fluorine atom from the quinolone core. |

| Decarboxylation | Removal of the carboxyl group. |

| Piperazine Ring Cleavage | Breakdown of the piperazine ring structure. |

This table summarizes metabolic pathways identified for the non-labeled ofloxacin, which can be investigated using its deuterated form. researchgate.net

Isotope tracers are instrumental in studying the kinetics of enzymatic reactions. While specific kinetic studies using Ofloxacin-d8 in non-human enzymatic systems are not widely published, research on ofloxacin's isomers provides insight into the potential applications. For instance, the biotransformation of levofloxacin (B1675101), the S-enantiomer of ofloxacin, has been studied using the secretome of the fungus Coriolopsis gallica. This secretome was found to transform 50% of the levofloxacin within 24 hours, with an optimal temperature of 40°C. nih.gov

The use of a deuterated substrate like Ofloxacin-d8 in such an assay would allow for precise measurement of the rate of disappearance of the parent compound and the appearance of its metabolites simultaneously by LC-MS, without interference from background matrix components. Furthermore, such studies can reveal kinetic isotope effects (KIEs), where the heavier deuterium isotope can slow down reaction rates if the C-H bond is broken in the rate-determining step of the enzymatic reaction. doi.orgnih.gov This provides powerful evidence for a specific reaction mechanism.

Studies of Cellular Permeation and Distribution in Model Systems

Understanding how a drug crosses biological membranes is critical to determining its efficacy. Deuterated compounds can be used to accurately quantify drug uptake, efflux, and permeability in various in vitro and ex vivo models.

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model to predict human intestinal drug absorption. edoriumjournalofgastroenterology.com These cells form a monolayer with tight junctions and express various transporter proteins, mimicking the intestinal barrier. Studies on ofloxacin and its isomers in different cell lines have shown that they achieve high intracellular concentrations. In human polymorphonuclear leukocytes (PMN) and peritoneal macrophages, the cellular to extracellular concentration ratio for ofloxacin was found to be greater than 3.6 and 2.6, respectively. nih.gov The uptake was observed to be rapid, non-saturable, and reversible. nih.gov

In a Caco-2 cell transport study, Ofloxacin-d8 could be used to precisely quantify its movement across the cell monolayer. The apparent permeability coefficient (Papp), a measure of the rate of transport, can be determined in both the apical-to-basolateral (A-B) direction, mimicking absorption, and the basolateral-to-apical (B-A) direction, assessing efflux. A higher B-A Papp value often indicates the involvement of active efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs). While studies have not explicitly used Ofloxacin-d8 for this purpose, the methodology is well-established for other deuterated compounds and would provide clear, quantifiable data on ofloxacin's transport mechanisms. mdpi.comresearchgate.netmdpi.com

Table 2: Representative Apparent Permeability (Papp) Values for Fluoroquinolones in Caco-2 Cells

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Classification |

|---|---|---|---|

| Propranolol (High Permeability Control) | A -> B | 20.5 | High |

| Atenolol (Low Permeability Control) | A -> B | 0.2 | Low |

| Ofloxacin (Example) | A -> B | ~1.0 - 5.0 | Moderate |

| Ofloxacin (Example) | B -> A | ~5.0 - 15.0 | Moderate (Efflux Substrate) |

Note: These are representative values based on typical findings for fluoroquinolones and control compounds in Caco-2 assays. Actual values can vary between laboratories and experimental conditions.

Parallel Artificial Membrane Permeability Assays (PAMPA) offer a high-throughput, cell-free method to predict passive drug absorption. bioassaysys.comprofacgen.comwikipedia.org This assay measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well. evotec.comnih.gov Since PAMPA only models passive diffusion, it is not affected by active transport or metabolic processes. evotec.com

Using Ofloxacin-d8 in a PAMPA assay would allow for highly accurate quantification of the permeated amount by LC-MS, leveraging the deuterated compound as its own tracer. Comparing the PAMPA results with Caco-2 cell data can help elucidate the mechanism of transport. For example, if a compound shows high permeability in PAMPA but low absorptive permeability in Caco-2 cells, it strongly suggests that the drug is a substrate for an active efflux pump in the Caco-2 cells.

Investigation of Isotope Effects on Molecular Interactions and Biological Processes

The substitution of hydrogen with deuterium, a heavier isotope, can influence the physicochemical properties of a molecule, leading to measurable isotope effects. The C-D bond has a lower zero-point energy and is stronger than a C-H bond, meaning it requires more energy to break. This can affect reaction kinetics (kinetic isotope effect) and molecular interactions. nih.gov

While no studies have specifically investigated the isotope effects of Ofloxacin-d8, the principles can be applied to its known biological interactions. Ofloxacin's primary target is the bacterial DNA gyrase-DNA complex. nih.govresearchgate.net It binds to this complex, stabilizing it and leading to lethal double-strand DNA breaks. nih.govresearchgate.netnih.govyoutube.com It is conceivable that the deuterium atoms on the piperazine ring of Ofloxacin-d8 could influence its binding affinity or the dynamics of its interaction within the binding pocket on the enzyme-DNA complex. This could be due to subtle changes in van der Waals interactions or alterations in the vibrational modes of the molecule upon binding. Such an effect, known as a binding isotope effect, could be investigated using sensitive biophysical techniques or high-precision inhibition assays, comparing the potency of Ofloxacin-d8 against its non-labeled counterpart. Any observed difference would provide profound insight into the specific molecular interactions critical for its antibacterial activity.

Effects of Deuteration on Receptor Binding and Ligand-Target Interactions (molecular level)

The interaction of ofloxacin with its target, the DNA-gyrase complex, is a highly specific, non-covalent binding event. Molecular docking and simulation studies have provided insights into these interactions at the molecular level. Ofloxacin binds to a pocket formed by both the DNA and the GyrA subunit of DNA gyrase. nih.govnih.gov Key interactions include hydrogen bonding between the carboxyl group of ofloxacin and amino acid residues such as Asp87 in the quinolone resistance-determining region (QRDR) of GyrA. nih.govnih.gov

The replacement of hydrogen with deuterium in Ofloxacin-d8 results in subtle changes to the molecule's physical properties. The C-D bond is slightly shorter and less polarizable than the C-H bond. cchmc.org These subtle changes could, in theory, influence the non-covalent interactions that govern ligand-target binding, such as van der Waals forces and hydrogen bonding. This would manifest as a secondary isotope effect on binding affinity.

Application in Quantitative Proteomics and Metabolomics Research

Stable isotope-labeled compounds like Ofloxacin-d8 (hydrochloride) are indispensable tools in quantitative proteomics and metabolomics, fields that study the large-scale changes in proteins and metabolites in a biological system in response to a stimulus, such as drug treatment. selectscience.net

In metabolomics, Ofloxacin-d8 is widely used as an internal standard for the accurate quantification of ofloxacin in various biological and environmental samples by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govthermofisher.com Its utility stems from the fact that it co-elutes with the non-labeled ofloxacin but is distinguishable by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Beyond quantifying the drug itself, ofloxacin has been the subject of proteomics and multi-omics studies aimed at understanding its broader effects on bacterial physiology and mechanisms of resistance. For instance, a comparative proteomic analysis of Escherichia coli under ofloxacin stress revealed significant changes in proteins involved in ribosomal processes, energy pathways, and various metabolic processes. nih.gov Such studies help to elucidate the downstream effects of DNA gyrase inhibition and potential off-target effects.

Another multi-omics study on experimentally evolved ofloxacin-resistant E. coli integrated transcriptomics, proteomics, and acetylomics to map the metabolic network changes associated with resistance. nih.gov This research identified alterations in metabolic enzymes, particularly in the glycolytic pathway, as a key factor in the bacteria's adaptation to ofloxacin pressure. nih.gov In these types of studies, Ofloxacin-d8 would be the ideal internal standard to accurately measure the concentration of ofloxacin to which the bacteria were exposed, ensuring the reliability and reproducibility of the findings.

The data from such proteomics studies can be substantial, often identifying hundreds to thousands of differentially expressed proteins.

Table 1: Exemplary Data from Proteomic Analysis of E. coli under Ofloxacin Stress

| Protein Class | Regulation under Ofloxacin Stress | Example Proteins |

| Ribosomal Proteins | Down-regulated | 30S ribosomal protein S1, 50S ribosomal protein L2 |

| Energy Metabolism | Mixed | ATP synthase subunit alpha (up), Succinate dehydrogenase (down) |

| Amino Acid Biosynthesis | Down-regulated | Tryptophan synthase alpha chain, Aspartate aminotransferase |

| DNA Repair | Up-regulated | DNA gyrase subunit A, DNA topoisomerase 4 subunit A |

This table is a simplified representation of findings similar to those in proteomic studies of antibiotic stress, such as the one conducted on E. coli with ofloxacin nih.gov.

Stability and Integrity Considerations for Ofloxacin D8 Hydrochloride in Research Protocols

Photostability and Thermal Stability Assessments in Laboratory Conditions

Ensuring the stability of Ofloxacin-d8 (hydrochloride) under various laboratory conditions is crucial to prevent the generation of erroneous data. The primary environmental factors that can compromise its integrity are light and temperature.

Photostability:

Fluoroquinolones as a class of compounds are known to be susceptible to photodegradation, a process that can alter their chemical structure and compromise their analytical utility. Studies on the non-deuterated form, Ofloxacin (B1677185), have shown that it undergoes degradation upon exposure to UV irradiation. In aqueous solutions, the complete decomposition of Ofloxacin has been observed after 150 minutes of irradiation, leading to the formation of distinct photoproducts. The photodegradation process in the solid phase has been found to follow first-order kinetics. It is therefore essential to protect Ofloxacin-d8 (hydrochloride) solutions and solid materials from light by using amber vials or by working in low-light conditions.

Thermal Stability:

Elevated temperatures can accelerate the degradation of chemical compounds. Forced degradation studies on Ofloxacin have demonstrated its susceptibility to thermal stress. For instance, thermal degradation has been initiated by exposing the drug to temperatures of 105°C for 4 hours. Other studies have investigated the degradation of Ofloxacin in aqueous solutions at temperatures ranging from 30°C to 70°C, noting that higher temperatures increase the rate of degradation. While deuterated compounds may exhibit slightly different kinetic profiles, it is a standard precautionary measure to assume similar thermal lability. Therefore, exposure of Ofloxacin-d8 (hydrochloride) to high temperatures should be minimized.

| Condition | Observation for Ofloxacin | Recommendation for Ofloxacin-d8 (hydrochloride) |

| UV Irradiation | Complete decomposition in aqueous solution after 150 minutes. | Store in amber vials or protect from light. |

| Dry Heat | Degradation observed at 105°C for 4 hours. | Avoid exposure to high temperatures. |

| Aqueous Heat | Increased degradation rates at 30-70°C. | Maintain solutions at controlled, cool temperatures. |

Chemical Purity Maintenance and Degradation Product Monitoring

The chemical purity of Ofloxacin-d8 (hydrochloride) is critical for its use as an internal standard. Degradation can lead to the formation of impurities that may interfere with the analysis of the target analyte.

Forced degradation studies on Ofloxacin have been conducted under various stress conditions, including acid and base hydrolysis, and oxidation, to identify potential degradation products. These studies are predictive of the types of impurities that could arise in a sample containing Ofloxacin-d8 (hydrochloride) if not handled or stored correctly.

Common degradation pathways for Ofloxacin include the oxidation of the piperazine (B1678402) ring, demethylation, hydroxylation, and cleavage of the methoxy (B1213986) group. Specific degradation products that have been identified through these studies include decarboxy ofloxacin, 9-piperazino ofloxacin, des-methyl ofloxacin, and ofloxacin-N-oxide.

Regular monitoring of Ofloxacin-d8 (hydrochloride) stock solutions and standards for the presence of these and other potential degradation products is a key aspect of quality control in a research laboratory. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods that can separate the parent compound from its degradation products.

| Degradation Pathway | Potential Degradation Products of Ofloxacin |

| Decarboxylation | Decarboxy ofloxacin |

| Piperazine Ring Alteration | 9-piperazino ofloxacin |

| Demethylation | Des-methyl ofloxacin |

| N-oxidation | Ofloxacin-N-oxide |

| Piperazine Ring Oxidation | Products of piperazine ring oxidation |

| Hydroxylation | Hydroxylated derivatives |

| Methoxy Cleavage | Methoxy-cleaved products |

Long-Term Storage Conditions for Research Archives

Proper long-term storage is essential for maintaining the integrity of Ofloxacin-d8 (hydrochloride) for future use, such as in longitudinal studies or for the re-analysis of samples. The primary goal of archival storage is to minimize chemical and physical changes to the compound over extended periods.

Based on stability data for Ofloxacin and general practices for deuterated standards, specific storage conditions are recommended. Injectable formulations of Ofloxacin have been shown to be stable for at least 26 weeks at -20°C. For the deuterated hydrochloride salt, which is typically supplied as a solid, long-term storage at low temperatures is also advised to slow down any potential degradation processes. To prevent degradation from moisture and atmospheric contaminants, the compound should be stored in tightly sealed containers.

| Storage Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes chemical degradation over time. |

| Atmosphere | Tightly sealed container, inert atmosphere if possible | Prevents degradation due to moisture and oxidation. |

| Light | Dark (amber vials or stored in a dark freezer) | Prevents photodegradation. |

By adhering to these stability and integrity considerations, researchers can ensure the reliability of their analytical data when using Ofloxacin-d8 (hydrochloride) as an internal standard.

Future Research Directions and Innovative Applications of Deuterated Quinolones

Advancements in In Situ Deuteration Methodologies

The development of efficient and site-selective in situ deuteration methods is paramount for the widespread application of deuterated quinolones in research. Traditional deuteration techniques often involve multi-step syntheses, which can be time-consuming and expensive. Recent advancements, however, are focusing on more direct and catalytic approaches.

One promising area is the use of transition metal catalysts, such as iridium, ruthenium, and silver, to facilitate hydrogen-deuterium (H/D) exchange directly on the quinolone scaffold. bohrium.comescholarship.org These methods offer the potential for high regioselectivity, allowing for the specific placement of deuterium (B1214612) atoms at metabolically vulnerable sites. For instance, silver-catalyzed C-H bond deuteration has shown efficacy in five-membered aromatic heterocycles, which are present in some quinolone structures. escholarship.org

Another innovative approach involves the use of in-situ generated nickel nanocatalysts for the precise deuteration of azines, a core component of many pharmaceuticals. This hydrogen isotope exchange reaction utilizes deuterium gas as the isotopic source and has demonstrated high isotopic enrichment and regioselectivity. Furthermore, photoredox catalysis using visible light offers a neutral radical approach for H/D exchange at formyl groups, a transformation that can be relevant for certain quinolone precursors or metabolites. nih.gov

The development of N-heterocyclic carbene (NHC) catalysis for reversible H/D exchange with aldehydes presents a practical and cost-effective method for producing C-1 deuterated building blocks for quinolone synthesis. nih.gov These advancements are crucial for making deuterated quinolones more accessible for a broader range of research applications.

| Methodology | Catalyst/Reagent | Key Advantages | Potential for Quinolone Deuteration |

|---|---|---|---|

| Transition Metal-Catalyzed H/D Exchange | Iridium, Ruthenium, Silver complexes | High regioselectivity, broad functional group tolerance. bohrium.comescholarship.org | Direct deuteration of the quinolone core and side chains. |

| In-Situ Generated Nickel Nanocatalysts | Ni(0) precatalysts and deuterium gas | High isotopic enrichment, applicable to azine substructures. | Deuteration of the heterocyclic core of quinolones. |

| Photoredox Catalysis | Photocatalyst and visible light | Mild reaction conditions, neutral radical pathway. nih.gov | Deuteration of specific functional groups. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | NHC organocatalysts and D2O | Cost-effective, applicable to a wide range of aldehydes. nih.gov | Synthesis of deuterated precursors for quinolone synthesis. nih.gov |

Exploration of Novel Analytical Platforms for Labeled Compound Detection

The accurate and sensitive detection of deuterated compounds is critical for their use in various research applications. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the workhorses for analyzing isotope-labeled molecules, emerging technologies are offering enhanced capabilities.

Mass Spectrometry (MS): Advances in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) continue to improve the quantification and structural elucidation of deuterated compounds like Ofloxacin-d8. acs.orgnih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions, and the principles can be adapted for small molecule analysis. nih.govspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a direct method for observing deuterated sites in a molecule, providing information on the effectiveness and location of deuteration. wikipedia.org While it has lower resolution compared to proton NMR, it is highly specific for deuterated compounds. wikipedia.org The use of deuterated solvents is standard in NMR to avoid solvent interference, highlighting the importance of deuterium in this analytical technique. tutorchase.comtcichemicals.com Quantitative NMR (qNMR) is also being explored for determining deuterium abundance. rug.nl

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an emerging analytical technique that offers unparalleled specificity for the structural identification and quantification of isomers and isotopologues in a mixture without the need for chromatographic separation. acs.orgnih.gov This gas-phase technique provides a complete description of the isotopic composition of a sample, making it a powerful tool for analyzing the products of deuteration reactions and ensuring the isotopic purity of compounds like Ofloxacin-d8. acs.orgnih.gov The high resolution of MRR allows for the unambiguous identification of different deuterated variants of a molecule. nih.gov

| Analytical Platform | Principle of Detection | Strengths for Deuterated Compound Analysis | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Mass-to-charge ratio | High sensitivity, quantitative capabilities, structural information (MS/MS). acs.orgnih.gov | Potential for deuterium loss in the ion source. hilarispublisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties | Direct detection of deuterium, site-specific information, non-destructive. wikipedia.org | Lower sensitivity compared to MS, requires higher concentrations. wikipedia.org |

| Molecular Rotational Resonance (MRR) Spectroscopy | Rotational transitions of molecules in the gas phase | Unambiguous structural identification, isomer and isotopologue differentiation, high resolution. acs.orgnih.gov | Requires volatile samples, still an emerging technique. |

Integration of Ofloxacin-d8 (hydrochloride) in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Stable isotope labeling is a cornerstone of this field, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. metsol.comcreative-proteomics.com Ofloxacin-d8 (hydrochloride), as a deuterated internal standard, plays a crucial role in ensuring the accuracy of quantitative measurements in such studies. clearsynth.comaptochem.comkcasbio.com

The use of deuterated standards helps to correct for variability in sample preparation and analysis, which is essential for obtaining reliable data in complex biological matrices. hilarispublisher.comkcasbio.com In the context of ofloxacin (B1677185) research, multi-omics analyses have been used to investigate the metabolic impact of ofloxacin on bacteria like Escherichia coli. nih.gov In such studies, Ofloxacin-d8 would be an invaluable tool for accurately quantifying the intracellular and extracellular concentrations of the parent drug, providing a clearer picture of its metabolic fate and its effects on the bacterial metabolome.

Furthermore, stable isotope-labeled compounds can be used as tracers to follow the metabolic transformations of a drug. researchgate.net While Ofloxacin-d8 is primarily used as an internal standard, its deuterated nature allows it to be distinguished from the unlabeled drug, making it a potential tracer to study the stereoselective metabolism of ofloxacin enantiomers. nih.gov By tracking the appearance of deuterated metabolites, researchers can gain insights into the specific metabolic pathways involved in the biotransformation of ofloxacin.

Potential for Deuterated Analogues in Environmental Tracing and Fate Studies

Fluoroquinolones, including ofloxacin, are frequently detected in the environment due to their incomplete removal in wastewater treatment plants. scielo.brscielo.brnih.gov Understanding the environmental fate and transport of these antibiotics is crucial for assessing their ecological risks. mdpi.com Deuterated analogues of quinolones, such as Ofloxacin-d8, have significant potential as environmental tracers to study these processes.

Environmental tracers are substances that can be measured in surface and groundwater to understand hydrological processes like recharge, discharge, and water movement. www.csiro.auwww.csiro.au By introducing a known amount of a deuterated compound into a system, researchers can track its movement and degradation over time. The distinct mass of the deuterated analogue allows it to be differentiated from the background levels of the non-deuterated parent compound.

For example, Ofloxacin-d8 could be used in controlled laboratory or field studies to investigate the sorption of ofloxacin to soil and sediment, its biodegradation by microbial communities, and its photodegradation in aquatic environments. mdpi.com The use of a deuterated tracer would provide more accurate and reliable data on these environmental fate processes compared to studies that only measure the disappearance of the parent compound. scielo.br This information is essential for developing more accurate models to predict the environmental concentrations and potential impacts of fluoroquinolone antibiotics. mdpi.com

Q & A

Q. What safety protocols are essential for handling Ofloxacin-d8 (hydrochloride) in aerosol-generating procedures?

- Methodological Answer : Use Class II biosafety cabinets for lyophilization or sonication. Wear NIOSH-certified N95 respirators and conduct airborne particle monitoring. Decontaminate spills with 70% ethanol, followed by 0.5% sodium hypochlorite. Document first-aid measures for inhalation exposure (e.g., immediate fresh air supply and medical consultation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.